![molecular formula C8H9BrN2 B12080438 4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile](/img/structure/B12080438.png)
4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile
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Overview
Description
4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H9BrN2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile typically involves the bromination of 1-isopropyl-1H-pyrrole-2-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-amino-1-isopropyl-1H-pyrrole-2-carbonitrile derivative .
Scientific Research Applications
Medicinal Chemistry
4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile serves as a crucial building block for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases. Its unique molecular structure allows it to interact with specific biological targets, potentially modulating various pathways.
Case Study: Antiviral Activity
Research indicates that pyrrole derivatives exhibit significant antiviral properties. A study highlighted that compounds structurally similar to this pyrrole derivative showed effectiveness against viruses like HIV and herpes simplex virus (HSV). Although specific data on this compound is limited, its structural similarities suggest potential efficacy against viral infections .
Materials Science
This compound is explored for its potential in creating novel materials with unique electronic and optical properties. The presence of both bromine and isopropyl groups contributes to its distinct electronic characteristics, making it suitable for applications in organic electronics and photonic devices.
Biological Studies
This compound acts as a probe in biological studies due to its ability to interact with various biomolecules. Its reactivity allows researchers to investigate biological pathways and molecular interactions.
Case Study: Antibacterial Activity
Pyrrole derivatives have been extensively studied for their antibacterial properties. Compounds with similar structures have shown activity against various bacterial strains. For instance, modifications in the pyrrole structure can enhance antibacterial effects, indicating that this compound may also possess such properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The following table summarizes key structural features and their corresponding biological activities in related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Bromo-1-methylpyrrole | Methyl group instead of isopropyl | Antiviral and antibacterial |
3-Bromo-1H-pyrrole | Bromine at position 3 | Varies; potential activity |
4-Chloro-1H-pyrrole | Chlorine instead of bromine | Different reactivity |
5-Amino-1H-pyrrole | Amino group at position 5 | Enhanced solubility |
The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological activity compared to other pyrrole derivatives.
Mechanism of Action
The mechanism of action of 4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrrole-2-carbonitrile: A closely related compound with similar chemical properties but lacking the isopropyl group.
1H-Pyrazole, 4-bromo-: Another brominated heterocycle with different electronic and steric properties due to the pyrazole ring.
4-Bromo-1H-pyrrole-2-carboxamide: A derivative with an amide group instead of a nitrile, leading to different reactivity and applications.
Uniqueness
4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile is unique due to the presence of both the bromine and isopropyl groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Biological Activity
4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile is a pyrrole derivative characterized by its unique structure, which includes a bromine atom, an isopropyl group, and a cyano group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antibacterial research.
- Molecular Formula : C_10H_10BrN_3
- Molar Mass : Approximately 217.06 g/mol
- Structure Features : The presence of the bromine atom and cyano group enhances its reactivity, making it a candidate for various chemical applications.
Antiviral Activity
Research indicates that pyrrole derivatives, including this compound, exhibit significant antiviral properties. A study highlighted the effectiveness of certain pyrrole compounds against viruses such as HIV and herpes simplex virus (HSV). Although specific data on this compound is limited, structural similarities with known antiviral agents suggest potential efficacy against viral infections.
Antibacterial Activity
The antibacterial properties of pyrrole derivatives have been explored extensively. Compounds with similar structures have shown activity against various bacterial strains. For instance, studies have demonstrated that modifications in the pyrrole structure can lead to enhanced antibacterial effects, indicating that this compound may also possess such properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The following table summarizes key structural features and their corresponding biological activities in related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Bromo-1-methylpyrrole | Methyl group instead of isopropyl | Antiviral and antibacterial |
3-Bromo-1H-pyrrole | Bromine at position 3 | Varies; potential activity |
4-Chloro-1H-pyrrole | Chlorine instead of bromine | Different reactivity |
5-Amino-1H-pyrrole | Amino group at position 5 | Enhanced solubility |
The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological activity compared to other pyrrole derivatives.
Case Studies
Several studies have investigated the biological activities of pyrrole derivatives:
- Antiviral Efficacy : A study focusing on N-Heterocycles reported significant antiviral activity for compounds structurally similar to pyrroles against various viral strains, indicating that modifications in the pyrrole structure can lead to enhanced efficacy against viruses like HIV and HSV .
- Antibacterial Studies : Research on polysubstituted pyrrolopyrimidines demonstrated promising results as inhibitors of Trypanosoma brucei, suggesting that similar structural features in this compound could yield effective antibacterial agents .
Properties
Molecular Formula |
C8H9BrN2 |
---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
4-bromo-1-propan-2-ylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H9BrN2/c1-6(2)11-5-7(9)3-8(11)4-10/h3,5-6H,1-2H3 |
InChI Key |
QKFNUFGCDVJHNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=C1C#N)Br |
Origin of Product |
United States |
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